1-Benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .
Plant Hormone Production
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants. It plays a significant role in plant growth and development .
Medical Intermediate
Some indole derivatives are used as intermediates in pharmaceuticals. For example, Oxindole (2-indolone) has been noted for its sedative effects when administered in high doses .
Synthesis of Bioactive Molecules
Indole derivatives are also used in the synthesis of bioactive molecules. For instance, novel oxoindolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety have been synthesized and evaluated for biological activity .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of bioactive compounds
properties
IUPAC Name |
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-9-14(2)18-17(10-13)20(24,11-15(3)22)19(23)21(18)12-16-7-5-4-6-8-16/h4-10,24H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLUMCNOMHELKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3)(CC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.